methyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate
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Overview
Description
METHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent functionalization steps introduce the diethylcarbamoyl and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the diethylcarbamoyl moiety can be reduced to form corresponding alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
METHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The diethylcarbamoyl and methylsulfanyl groups may enhance binding affinity or selectivity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-2-FORMYLBENZIMIDAZOLE: Another benzimidazole derivative with a formyl group instead of the diethylcarbamoyl and methylsulfanyl groups.
METHYL 1-HYDROXYINDOLE-3-CARBOXYLATE: An indole derivative with similar functional groups.
Uniqueness
METHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 2-[2-(diethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C15H19N3O3S/c1-4-17(5-2)13(19)10-22-14-16-11-8-6-7-9-12(11)18(14)15(20)21-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
USIQDEPGMTTWME-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2N1C(=O)OC |
Origin of Product |
United States |
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